molecular formula C13H18BrNO2S B604817 N-allyl-4-bromo-2-isopropyl-5-methylbenzenesulfonamide CAS No. 1087646-65-8

N-allyl-4-bromo-2-isopropyl-5-methylbenzenesulfonamide

Cat. No.: B604817
CAS No.: 1087646-65-8
M. Wt: 332.26g/mol
InChI Key: RYQSZZPTDVRBOZ-UHFFFAOYSA-N
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Description

N-allyl-4-bromo-2-isopropyl-5-methylbenzenesulfonamide is an organic compound with the molecular formula C13H18BrNO2S. It is a sulfonamide derivative, characterized by the presence of an allyl group, a bromine atom, an isopropyl group, and a methyl group attached to a benzenesulfonamide core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-bromo-2-isopropyl-5-methylbenzenesulfonamide typically involves the reaction of 4-bromo-2-isopropyl-5-methylbenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining anhydrous conditions, using efficient mixing and temperature control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-bromo-2-isopropyl-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-allyl-4-bromo-2-isopropyl-5-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-allyl-4-bromo-2-isopropyl-5-methylbenzenesulfonamide is not fully understood. it is believed to interact with biological targets through its sulfonamide group, which can form hydrogen bonds with enzymes or receptors. The bromine atom and allyl group may also contribute to its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-allyl-4-bromo-2-isopropyl-5-methylbenzenesulfonamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the allyl group allows for further functionalization, while the bromine atom offers a site for substitution reactions. The sulfonamide moiety is known for its biological activity, making this compound a valuable intermediate in medicinal chemistry .

Properties

IUPAC Name

4-bromo-5-methyl-2-propan-2-yl-N-prop-2-enylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c1-5-6-15-18(16,17)13-7-10(4)12(14)8-11(13)9(2)3/h5,7-9,15H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQSZZPTDVRBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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